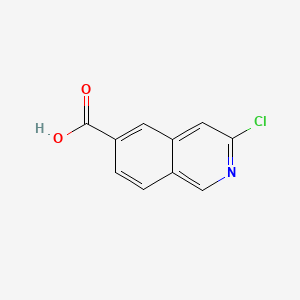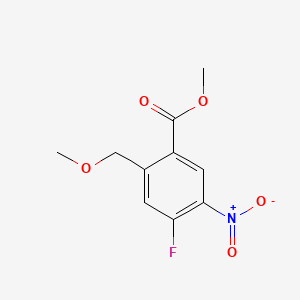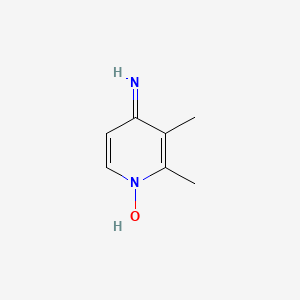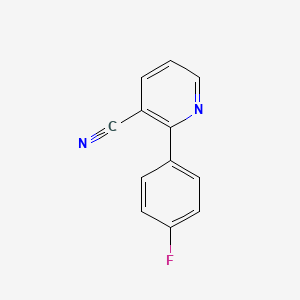
(1H-Pyrazol-4-yl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C3H6BClN2O2 . It is also known by other synonyms such as “4-Pyrazoleboronic acid” and "Pyrazol-4-ylboronic acid" .
Synthesis Analysis
The synthesis of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” can be achieved from 1-methyl-4-bromopyrazole through a reaction with triisopropyl borate .
Molecular Structure Analysis
The molecular weight of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” is 148.35 . The molecular formula is C3H6BClN2O2 .
Chemical Reactions Analysis
“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is used as a reagent in several reactions. For instance, it is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Physical And Chemical Properties Analysis
“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a solid substance . It has a melting point of 146-151 °C . The storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
1H-Pyrazole-4-boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it couples with various aryl or heteroaryl halides (such as aryl bromides or chlorides) under palladium catalysis. The resulting products are essential building blocks for the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials .
Ruthenium-Catalyzed Asymmetric Hydrogenation
This compound participates in ruthenium-catalyzed asymmetric hydrogenation reactions. Asymmetric hydrogenation is a powerful method for the preparation of chiral compounds. By using 1H-Pyrazole-4-boronic acid as a substrate, researchers can access enantioenriched products with high selectivity. These chiral molecules find applications in drug discovery and fine chemical synthesis .
VEGF (Vascular Endothelial Growth Factor) Inhibitors
Researchers have explored 1H-Pyrazole-4-boronic acid derivatives as potential inhibitors of VEGF, a critical factor involved in angiogenesis (blood vessel formation). Modulating VEGF activity is relevant for cancer therapy and treating other diseases related to abnormal blood vessel growth .
Kinase Inhibitors (c-MET, Janus Kinase 2, ALK)
The compound has been investigated as a scaffold for designing kinase inhibitors. Kinases play essential roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the pyrazole core, scientists aim to develop selective inhibitors against kinases like c-MET, Janus Kinase 2 (JAK2), and anaplastic lymphoma kinase (ALK) .
RHO (ROCK) Inhibitors
1H-Pyrazole-4-boronic acid derivatives have shown promise as inhibitors of RHO-associated protein kinases (ROCK). ROCK inhibitors have therapeutic potential in conditions such as cardiovascular diseases, glaucoma, and cancer .
Acetyl-CoA Carboxylase Inhibitors
Acetyl-CoA carboxylase (ACC) is a key enzyme involved in fatty acid biosynthesis. Inhibition of ACC is relevant for metabolic disorders and cancer. Researchers have explored 1H-Pyrazole-4-boronic acid analogs as potential ACC inhibitors .
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds such as 1-methyl-1h-pyrazole-4-boronic acid have been used in the synthesis of c-met kinase inhibitors , suggesting that kinases could be potential targets.
Mode of Action
This allows them to modulate the activity of these targets .
Result of Action
Related compounds have shown antipromastigote activity , suggesting potential antimicrobial effects.
Action Environment
It is generally recommended to store the compound in an inert atmosphere at 2-8°c .
Eigenschaften
IUPAC Name |
1H-pyrazol-4-ylboronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPOXLJKQYRQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNN=C1)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681674 |
Source


|
| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-4-yl)boronic acid hydrochloride | |
CAS RN |
1256346-38-9 |
Source


|
| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

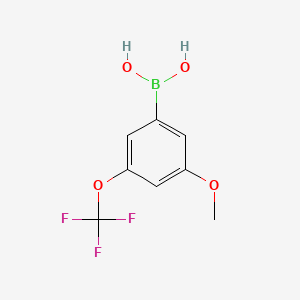
![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
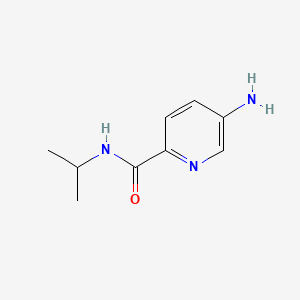
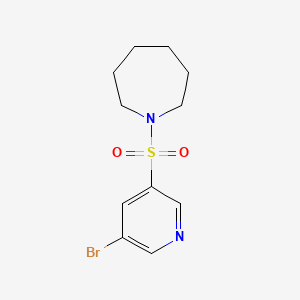

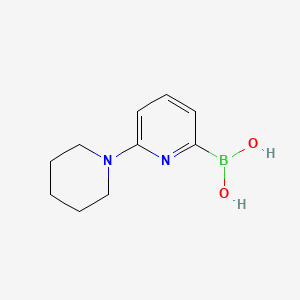
![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)

